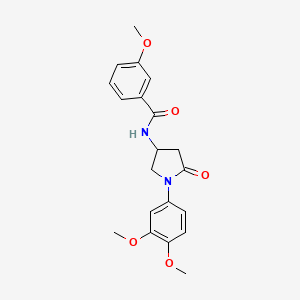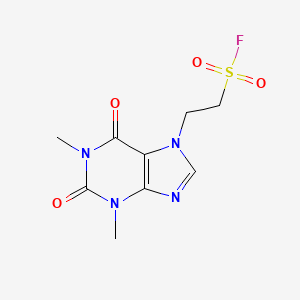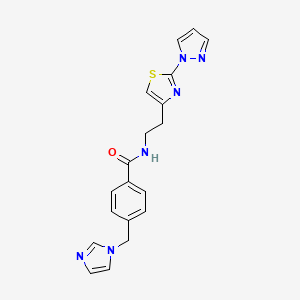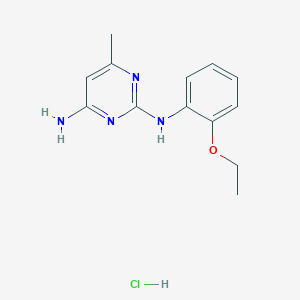
4-(2-Methoxyethoxy)quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethoxy)quinoline-2-carboxylic acid, also known as MEQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MEQ is a heterocyclic compound that contains a quinoline ring and a carboxylic acid group. It is a white crystalline powder that is soluble in organic solvents and water.
Mechanism of Action
The exact mechanism of action of 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid is not fully understood, but it is believed to act through various pathways. 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has been shown to have anti-microbial and anti-viral properties.
Advantages and Limitations for Lab Experiments
4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid is also soluble in organic solvents and water, which makes it suitable for various experimental procedures. However, 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has some limitations. It is a relatively new compound, and its toxicity and safety profile are not fully understood. Additionally, 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid may have limited bioavailability, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid. One potential direction is to study its potential use in the treatment of Alzheimer's disease. 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. Another potential direction is to study the potential use of 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid in combination with other drugs for the treatment of cancer. 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has been shown to enhance the anti-cancer effects of other drugs, such as cisplatin and doxorubicin. Additionally, future research could focus on improving the bioavailability and safety profile of 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid.
Synthesis Methods
4-(2-Methoxyethoxy)quinoline-2-carboxylic acid can be synthesized using various methods, including the Pfitzinger reaction, the Skraup synthesis, and the Friedländer synthesis. The Pfitzinger reaction involves the condensation of 2-aminoanisole with ethyl oxalyl chloride to form 4-(2-methoxyethoxy)quinoline-2-carboxylic acid. The Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid to form quinoline, which is then reacted with 2-chloroethanol to form 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid. The Friedländer synthesis involves the reaction of 2-aminobenzaldehyde with an aldehyde or ketone to form a quinoline derivative, which is then reacted with 2-chloroethanol to form 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid.
Scientific Research Applications
4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
properties
IUPAC Name |
4-(2-methoxyethoxy)quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-6-7-18-12-8-11(13(15)16)14-10-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCUSGFEDABNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=NC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethoxy)quinoline-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[4-methoxy-3-(oxan-4-yloxymethyl)phenyl]methyl]propanamide](/img/structure/B2459473.png)


![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2459478.png)
![[1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2459482.png)



![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2459488.png)


![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2459491.png)
![2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid](/img/structure/B2459492.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2459493.png)